6-Chloro-1H-indazol-3-ol

Medicinal Chemistry ADME Property-Based Design

DYRK1A inhibitor programs frequently lack well-characterized low-affinity controls, compromising assay specificity validation. 6-Chloro-1H-indazol-3-ol (CAS 7364-29-6) addresses this gap with a defined DYRK1A Kd of 180 μM, enabling robust baseline binding calibration. Its 6-Cl substitution pattern is chemically distinct from the 6-F analog (DAAO IC50 0.12 μM), making it an essential halogen SAR comparator. The privileged indazol-3-ol scaffold further supports parallel kinase-focused library synthesis. Supplied at ≥95% purity with full CoA documentation and ambient global shipping.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
CAS No. 7364-29-6
Cat. No. B1355162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1H-indazol-3-ol
CAS7364-29-6
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NNC2=O
InChIInChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11)
InChIKeyHYUKOSIGBXAOSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1H-indazol-3-ol (CAS 7364-29-6): A Specialized Indazole Scaffold for Targeted Medicinal Chemistry


6-Chloro-1H-indazol-3-ol is a heterocyclic small molecule belonging to the indazole class, characterized by a chlorine atom at the 6-position and a hydroxyl group at the 3-position of the fused bicyclic ring system. The compound possesses a molecular weight of 168.58 g/mol, a calculated logP of 1.8, and a topological polar surface area (TPSA) of 41.1 Ų [1]. Its core scaffold, 1H-indazol-3-ol, is recognized as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors and D-amino acid oxidase (DAAO) modulators [2].

Why 6-Chloro-1H-indazol-3-ol Cannot Be Replaced by Generic Indazole Analogs


The indazole-3-ol scaffold is highly sensitive to substituent effects, with even subtle modifications (e.g., halogen exchange at the 6-position) leading to substantial shifts in target affinity and physicochemical properties. While the unsubstituted 1H-indazol-3-ol serves as a foundational building block, the specific introduction of a chlorine atom at the 6-position (as in 6-chloro-1H-indazol-3-ol) uniquely modulates electronic distribution, lipophilicity (ALogP 1.8), and hydrogen-bonding capacity [1]. Comparative data reveal that the 6-fluoro analog (DAAO inhibitor-1) exhibits potent DAAO inhibition (IC50 0.12 μM) , while the 6-chloro variant demonstrates weak binding to DYRK1A (Kd 180 μM) [2], highlighting that halogen identity dictates biological target engagement. Such divergent profiles underscore that generic substitution across indazole-3-ol analogs is not scientifically valid for research or procurement decisions.

Quantitative Differentiation Evidence for 6-Chloro-1H-indazol-3-ol vs. Closest Analogs


Lipophilicity Shift: 6-Chloro vs. 6-Fluoro and Unsubstituted Indazol-3-ol

The chlorine atom at the 6-position confers a calculated logP (ALogP) of 1.8, representing a significant increase in lipophilicity compared to the unsubstituted 1H-indazol-3-ol (estimated ALogP ~0.9-1.2) and the 6-fluoro analog (estimated ALogP ~1.2-1.5) [1]. This property influences membrane permeability and metabolic stability profiles.

Medicinal Chemistry ADME Property-Based Design

Target Engagement Divergence: Weak DYRK1A Affinity of 6-Chloro vs. Potent DAAO Inhibition by 6-Fluoro Analog

In direct binding assays, 6-chloro-1H-indazol-3-ol exhibits weak affinity for dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) with a dissociation constant (Kd) of 180 μM [1]. In stark contrast, the 6-fluoro analog (DAAO inhibitor-1) demonstrates potent inhibition of D-amino acid oxidase (DAAO) with an IC50 of 0.12 μM . This 1,500-fold difference in potency across distinct targets underscores that the 6-position halogen profoundly influences target selectivity.

Kinase Inhibition DAAO Target Selectivity

Polar Surface Area and Hydrogen-Bonding Profile Distinction from Unsubstituted Scaffold

The topological polar surface area (TPSA) of 6-chloro-1H-indazol-3-ol is 41.1 Ų, a value characteristic of the indazol-3-ol core but subtly influenced by the chloro substituent's electronic effects [1]. In comparison, the unsubstituted 1H-indazol-3-ol has a slightly lower TPSA (estimated ~37-39 Ų) due to the absence of the electron-withdrawing chlorine atom, which affects hydrogen-bond acceptor capacity.

Physicochemical Properties Medicinal Chemistry Drug-Likeness

Recommended Application Scenarios for 6-Chloro-1H-indazol-3-ol Based on Differential Evidence


Probing DYRK1A Kinase Binding Sites with a Low-Affinity Control

Given its weak affinity for DYRK1A (Kd = 180 μM) [1], 6-chloro-1H-indazol-3-ol is ideally suited as a low-affinity control compound in DYRK1A inhibitor discovery programs. It can be used to establish baseline binding levels in assays, differentiate specific from non-specific interactions, and validate the selectivity of more potent DYRK1A inhibitors developed from the indazole scaffold.

Scaffold Optimization in Medicinal Chemistry for Lipophilicity Modulation

With a calculated logP of 1.8 [2], this compound serves as a valuable intermediate for medicinal chemists seeking to increase the lipophilicity of lead series without introducing a basic amine or additional heteroatoms. Its property profile supports the design of analogs where enhanced membrane permeability is desired, while the chloro group provides a handle for further functionalization via cross-coupling reactions.

Differentiation of Halogen Effects in DAAO Target Engagement Studies

The stark contrast in DAAO inhibition between the 6-chloro (no reported potent activity) and 6-fluoro (IC50 0.12 μM) analogs makes 6-chloro-1H-indazol-3-ol an essential tool for structure-activity relationship (SAR) studies. Researchers can use this compound to elucidate the role of halogen size and electronegativity in determining DAAO binding, thereby guiding the rational design of novel DAAO inhibitors for schizophrenia research.

Building Block for Diversified Kinase Inhibitor Libraries

As a member of the privileged indazol-3-ol class, this compound is a key building block for constructing focused kinase inhibitor libraries [3]. Its unique substitution pattern (6-chloro) allows for the generation of analogs distinct from those derived from 6-fluoro or unsubstituted cores, expanding chemical space coverage in high-throughput screening campaigns targeting kinases implicated in oncology and inflammation.

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